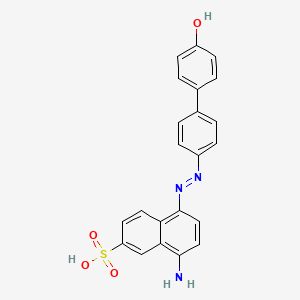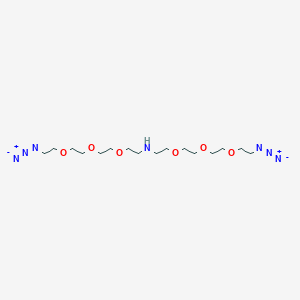
NH-bis(PEG3-Azid)
Übersicht
Beschreibung
NH-bis(PEG3-azide) is a PEG derivative containing an amino group with two azide groups . The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls . The azide groups enable PEGylation via Click Chemistry .
Synthesis Analysis
NH-bis(PEG3-azide) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of NH-bis(PEG3-azide) is C16H33N7O6 . It has a molecular weight of 419.48 g/mol .Chemical Reactions Analysis
NH-bis(PEG3-azide) can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis
NH-bis(PEG3-azide) has a molecular weight of 419.48 g/mol . The chemical formula is C16H33N7O6 .Wissenschaftliche Forschungsanwendungen
PROTAC-Linker
NH-bis(PEG3-Azid) ist ein PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs verwendet werden kann {svg_1} {svg_2}. PROTACs enthalten zwei verschiedene Liganden, die durch einen Linker verbunden sind; einer ist ein Ligand für eine E3-Ubiquitinligase und der andere für das Zielprotein {svg_3} {svg_4}. PROTACs nutzen das intrazelluläre Ubiquitin-Proteasom-System, um Zielproteine selektiv abzubauen {svg_5} {svg_6}.
Click-Chemie-Reagenz
NH-bis(PEG3-Azid) ist ein Click-Chemie-Reagenz. Es enthält eine Azidgruppe und kann mit Molekülen, die Alkyn-Gruppen enthalten, eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAc) eingehen {svg_7}. Diese Reaktion ist ein leistungsstarkes Werkzeug, um komplexe molekulare Architekturen aus einfacheren Vorläufern zu erstellen.
Biokonjugation
NH-bis(PEG3-Azid) ist ideal für die ortsspezifische Konjugation von Biomolekülen wie Proteinen, Peptiden und Nukleinsäuren {svg_8}. Diese Eigenschaft macht es zu einem wertvollen Werkzeug im Bereich der Biochemie und Molekularbiologie, wo es verwendet werden kann, um verschiedene funktionelle Gruppen an bestimmte Stellen an Biomolekülen zu binden.
Gezielte Wirkstoffabgabe
Die Biokonjugationseigenschaft von NH-bis(PEG3-Azid) macht es auch nützlich für die Herstellung von Biokonjugaten für die gezielte Wirkstoffabgabe {svg_9}. Durch die Anbindung eines Wirkstoffmoleküls an einen spezifischen Targeting-Liganden kann es direkt an den vorgesehenen Wirkort geliefert werden, wodurch Nebenwirkungen reduziert und die Wirksamkeit verbessert werden.
Kontrollierte Freisetzungssysteme
NH-bis(PEG3-Azid) kann zur Herstellung von Biokonjugaten für kontrollierte Freisetzungssysteme verwendet werden {svg_10}. Diese Systeme können eine anhaltende Freisetzung eines Arzneimittels im Laufe der Zeit gewährleisten, wodurch die Patientencompliance und die therapeutischen Ergebnisse verbessert werden.
Bildgebungssonden
NH-bis(PEG3-Azid) kann zur Herstellung von Biokonjugaten für Bildgebungssonden verwendet werden {svg_11}. Diese Sonden können verwendet werden, um spezifische Ziele innerhalb biologischer Systeme zu visualisieren, was die Diagnose und Forschung unterstützt.
Wirkmechanismus
Target of Action
NH-bis(PEG3-azide) is a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are composed of two distinct ligands joined by a linker . One of these ligands binds to a specific protein target, while the other binds to an E3 ubiquitin ligase .
Mode of Action
The mode of action of NH-bis(PEG3-azide) involves the interaction of the compound with its targets, leading to changes in the target proteins. When the PROTAC binds to both the target protein and the E3 ligase, it triggers the ubiquitin-proteasome system within cells to degrade the target protein . This provides a mechanism for targeted protein degradation .
Biochemical Pathways
The biochemical pathway affected by NH-bis(PEG3-azide) is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within cells . By triggering this system, NH-bis(PEG3-azide) can selectively degrade target proteins .
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of the protac molecules it helps to synthesize .
Result of Action
The result of the action of NH-bis(PEG3-azide) is the degradation of the target protein. This is achieved through the ubiquitin-proteasome system, which is triggered when the PROTAC molecule binds to both the target protein and the E3 ligase .
Action Environment
The action environment of NH-bis(PEG3-azide) is within the cells where the ubiquitin-proteasome system operates
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
NH-bis(PEG3-azide) is known for its role in biochemical reactions, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are composed of two distinct ligands connected by a linker, one of which binds to a specific protein target, while the other binds to an E3 ubiquitin ligase. NH-bis(PEG3-azide) serves as the linker in these reactions, enabling the selective degradation of target proteins through the ubiquitin-proteasome system . The azide group in NH-bis(PEG3-azide) interacts with alkyne-containing molecules, facilitating the formation of triazole linkages, which are crucial for the stability and functionality of PROTACs .
Cellular Effects
NH-bis(PEG3-azide) influences various cellular processes by facilitating the degradation of target proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by promoting the selective degradation of specific proteins. For example, the use of NH-bis(PEG3-azide) in PROTACs can lead to the degradation of proteins involved in cell cycle regulation, apoptosis, and other critical cellular functions . The ability to selectively degrade target proteins makes NH-bis(PEG3-azide) a valuable tool in cellular biology research.
Molecular Mechanism
The molecular mechanism of NH-bis(PEG3-azide) involves its role as a linker in PROTACs. When NH-bis(PEG3-azide) is used in the synthesis of PROTACs, it facilitates the binding of the target protein to the E3 ubiquitin ligase. This interaction triggers the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in NH-bis(PEG3-azide) enables the formation of stable triazole linkages with alkyne-containing molecules, ensuring the stability and functionality of the PROTACs .
Temporal Effects in Laboratory Settings
In laboratory settings, NH-bis(PEG3-azide) has shown stability under various conditions. It can be stored in its pure form at -20°C for up to three years and in solution at -80°C for up to six months . The long-term effects of NH-bis(PEG3-azide) on cellular function have been observed in both in vitro and in vivo studies, where it has demonstrated consistent performance in facilitating protein degradation over time .
Dosage Effects in Animal Models
The effects of NH-bis(PEG3-azide) vary with different dosages in animal models. Studies have shown that at lower dosages, NH-bis(PEG3-azide) effectively promotes the degradation of target proteins without causing significant toxicity . At higher dosages, there may be threshold effects and potential adverse effects, including toxicity and off-target protein degradation . It is essential to optimize the dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
NH-bis(PEG3-azide) is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . The azide group in NH-bis(PEG3-azide) enables its incorporation into PROTACs, which are then metabolized through the ubiquitin-proteasome pathway .
Transport and Distribution
Within cells and tissues, NH-bis(PEG3-azide) is transported and distributed through interactions with transporters and binding proteins. The compound’s PEG-based structure allows for efficient transport and distribution, ensuring its availability for biochemical reactions . The azide group in NH-bis(PEG3-azide) facilitates its localization and accumulation in specific cellular compartments, enhancing its effectiveness in protein degradation .
Subcellular Localization
NH-bis(PEG3-azide) exhibits subcellular localization that is crucial for its activity and function. The compound’s PEG-based structure and azide group enable it to target specific compartments or organelles within the cell . This targeted localization ensures that NH-bis(PEG3-azide) can effectively participate in biochemical reactions, such as the formation of PROTACs, within the desired subcellular regions .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N7O6/c17-22-20-3-7-26-11-15-28-13-9-24-5-1-19-2-6-25-10-14-29-16-12-27-8-4-21-23-18/h19H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYUGXCRFRUVCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118236 | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258939-39-7 | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258939-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801118236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


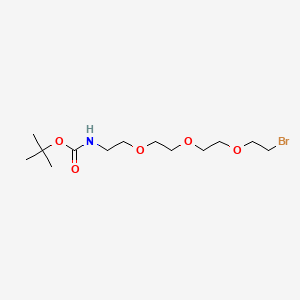
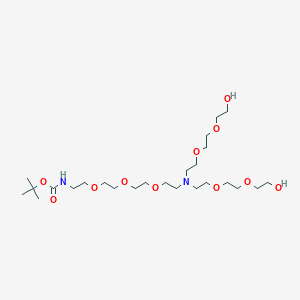
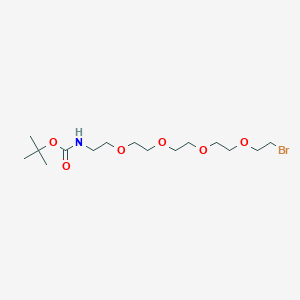


![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)


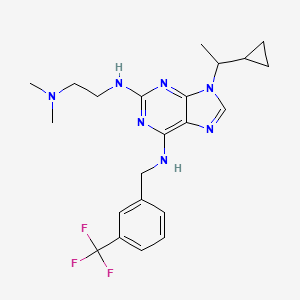


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)
